1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole and a methoxynaphthalene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multiple steps:
-
Formation of the Benzo[d][1,3]dioxole Intermediate:
- Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
-
Synthesis of the Methoxynaphthalene Sulfonyl Chloride:
- The methoxynaphthalene can be sulfonated using chlorosulfonic acid to form the sulfonyl chloride derivative.
-
Coupling Reaction:
- The final step involves the nucleophilic substitution reaction where the piperazine ring is coupled with the benzo[d][1,3]dioxole and methoxynaphthalene sulfonyl chloride intermediates under basic conditions, typically using a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted naphthalene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of both electron-donating and electron-withdrawing groups.
Biology:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine:
- Potential applications in the development of new therapeutic agents due to its ability to interact with various biological targets.
Industry:
- Used in the development of advanced materials, including polymers and nanomaterials, due to its structural complexity and stability.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The benzo[d][1,3]dioxole and methoxynaphthalene moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the methoxynaphthalene sulfonyl group, resulting in different chemical and biological properties.
4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole moiety, affecting its overall reactivity and applications.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.50 g/mol
CAS Registry Number: Not specified in the sources
The compound features a piperazine core substituted with a benzo[d][1,3]dioxole moiety and a methoxynaphthalene sulfonyl group, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with benzo[d][1,3]dioxole and methoxynaphthalene sulfonyl precursors. The process may include several steps such as:
- Formation of the piperazine ring : Utilizing appropriate amines and alkylating agents.
- Coupling reactions : Connecting the benzo[d][1,3]dioxole moiety and the methoxynaphthalene sulfonyl group through nucleophilic substitutions or coupling reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies : Compounds with similar structures demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin across various cancer cell lines (HepG2, HCT116, MCF7) . This suggests a promising potential for the compound in cancer therapy.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 | |
Doxorubicin | MCF7 | 4.56 | |
Test Compound | HepG2 | 2.38 | |
Test Compound | HCT116 | 1.54 | |
Test Compound | MCF7 | 4.52 |
The anticancer mechanisms of related compounds have been studied extensively:
- EGFR Inhibition : Compounds showed inhibitory effects on epidermal growth factor receptor (EGFR) signaling pathways.
- Apoptosis Induction : Assessment via annexin V-FITC indicated that these compounds could trigger apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway (Bax and Bcl-2) .
Anti-inflammatory Activity
In addition to anticancer effects, some derivatives have shown promise as anti-inflammatory agents:
- Studies indicated that certain benzodioxole derivatives inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammation markers such as IL-1β . This suggests potential applications in treating inflammatory diseases.
Case Studies
A notable study examined the antidiabetic potential of benzodioxole derivatives, revealing substantial reductions in blood glucose levels in diabetic mice models . Although not directly related to the compound , it highlights the broader pharmacological potential of benzodioxole-containing compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-28-20-8-9-23(19-5-3-2-4-18(19)20)31(26,27)25-12-10-24(11-13-25)15-17-6-7-21-22(14-17)30-16-29-21/h2-9,14H,10-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMMGUDZZQAART-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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